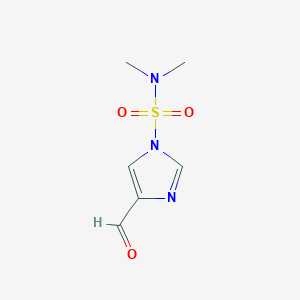

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-formyl-N,N-dimethylimidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTZETLXNQDZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439237 | |

| Record name | 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140174-48-7 | |

| Record name | 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 140174-48-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Due to the limited availability of public data, this document summarizes known information and presents a scientifically plausible synthetic route. This guide is intended for an audience with a technical background in organic chemistry and drug development.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a crucial scaffold in numerous biologically active molecules, and the presence of a formyl group offers a versatile handle for further chemical modifications. The N,N-dimethylsulfonamide group influences the electronic properties and solubility of the molecule. While specific applications of this compound are not extensively documented in peer-reviewed literature, it is commercially available and listed as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of larger, more complex molecules for targeted protein degradation.[1]

Chemical and Physical Properties

A summary of the known and predicted properties of this compound and its immediate precursor, N,N-Dimethyl-1H-imidazole-1-sulfonamide, is presented below. Direct experimental values for the title compound are not widely available; therefore, some data is based on information from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties

| Property | This compound | N,N-Dimethyl-1H-imidazole-1-sulfonamide |

| Molecular Formula | C₆H₉N₃O₃S[1] | C₅H₉N₃O₂S[2] |

| Molecular Weight | 203.22 g/mol [3] | 175.21 g/mol [4] |

| CAS Number | 140174-48-7[1] | 78162-58-0[4] |

| Appearance | Solid[3] | White to light yellow crystalline powder |

| Melting Point | Not Reported | 48-51 °C[4] |

| Boiling Point | Not Reported | 100 °C at 0.5 mmHg |

| Solubility | Not Reported | Soluble in polar organic solvents |

| Predicted XlogP | -0.6[5] | -1.03[4] |

Table 2: Spectroscopic and Computational Data

| Data Type | This compound | N,N-Dimethyl-1H-imidazole-1-sulfonamide |

| SMILES | CN(C)S(=O)(=O)N1C=C(N=C1)C=O[5] | CN(C)S(=O)(=O)N1C=CN=C1 |

| InChI | InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3[3] | InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3[2] |

| InChIKey | BBTZETLXNQDZKF-UHFFFAOYSA-N[3] | YRRWNBMOJMMXQY-UHFFFAOYSA-N[2] |

| Predicted Mass | Monoisotopic Mass: 203.03647 Da[5] | Exact Mass: 175.041550[4] |

Experimental Protocols

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[6][7][8] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9]

Reaction Scheme:

Caption: Proposed synthesis of the title compound via Vilsmeier-Haack reaction.

Methodology:

-

Generation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.[10]

-

Formylation: The starting material, N,N-Dimethyl-1H-imidazole-1-sulfonamide, dissolved in a suitable anhydrous solvent (e.g., DMF or a chlorinated solvent), is then added to the freshly prepared Vilsmeier reagent. The imidazole ring, being an electron-rich heterocycle, undergoes electrophilic substitution, preferentially at the C4 or C5 position. The sulfonamide group at the N1 position is an electron-withdrawing group, which may influence the regioselectivity of the formylation.

-

Hydrolysis: The reaction mixture is then carefully quenched with an aqueous solution (e.g., water or a mild base like sodium bicarbonate solution). This hydrolysis step converts the intermediate iminium salt to the final aldehyde product.

-

Purification: The crude product can be purified using standard laboratory techniques such as extraction, followed by column chromatography on silica gel.

Note: This is a proposed protocol and would require optimization of reaction conditions (temperature, stoichiometry, reaction time) and purification methods.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound. Its designation as a "Protein Degrader Building Block" suggests it is likely used as a chemical intermediate in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).

Potential Role as a Chemical Building Block

The formyl group of this compound can serve as a reactive handle for various chemical transformations, allowing for its incorporation into larger, more complex molecules.

Caption: Logical workflow for the potential use as a chemical building block.

Safety Information

Based on available supplier safety data, this compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Eye Irritation | H319 | Causes serious eye irritation[3] |

Conclusion

This compound is a chemical compound with potential utility in synthetic organic chemistry, particularly in the construction of complex molecules for drug discovery and development. While detailed experimental data is scarce, this guide provides a summary of its known properties and a plausible synthetic route. Further research is needed to fully characterize this compound and explore its potential applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. N,N-Dimethyl-1H-imidazole-1-sulfonamide | C5H9N3O2S | CID 395751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N-Dimethyl-1H-imidazole-1-sulfonamide | CAS#:78162-58-0 | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C6H9N3O3S) [pubchemlite.lcsb.uni.lu]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthetic pathway for 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide. The information is curated for professionals in chemical research and drug development, with a focus on clear data presentation and detailed experimental protocols.

Chemical Structure and Properties

This compound is a heterocyclic organic compound. Its structure consists of an imidazole ring substituted with a formyl group at the 4-position and an N,N-dimethylsulfonamide group at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H9N3O3S[1][2][3][4][5] |

| Molecular Weight | 203.22 g/mol [1][2] |

| Appearance | Solid (form)[2] |

| CAS Number | 140174-48-7[3][4] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value |

| SMILES | CN(C)S(=O)(=O)n1cnc(C=O)c1[1][2] |

| InChI | 1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3[1][2] |

| InChI Key | BBTZETLXNQDZKF-UHFFFAOYSA-N[2] |

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These protocols are based on general methods for N-sulfonylation of imidazoles and should be adapted and optimized by qualified researchers.

Materials and Equipment

Table 3: List of Required Materials

| Material | Grade | Supplier |

| 1H-imidazole-4-carbaldehyde | ≥98% | Commercially Available |

| N,N-Dimethylaminosulfonyl chloride | ≥98% | Commercially Available |

| Triethylamine (or Potassium Carbonate) | Anhydrous | Commercially Available |

| Acetonitrile (or THF) | Anhydrous | Commercially Available |

| Dichloromethane | Reagent Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house |

| Brine | N/A | Prepared in-house |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Addition funnel

-

Thermometer

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Chromatography equipment (for purification)

Synthesis Workflow

Caption: Step-by-step workflow for the proposed synthesis.

Detailed Synthesis Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1H-imidazole-4-carbaldehyde (1.0 eq) and anhydrous acetonitrile (or THF).

-

Addition of Base: Add triethylamine (1.2 eq) or anhydrous potassium carbonate (1.5 eq) to the suspension.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonylating Agent: Slowly add N,N-dimethylaminosulfonyl chloride (1.1 eq) to the stirred mixture via an addition funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.

Table 4: Proposed Reaction Conditions and Stoichiometry

| Reactant/Reagent | Molar Equiv. | Purpose |

| 1H-imidazole-4-carbaldehyde | 1.0 | Starting Material |

| N,N-Dimethylaminosulfonyl chloride | 1.1 | Sulfonylating Agent |

| Triethylamine / Potassium Carbonate | 1.2 / 1.5 | Base |

| Anhydrous Acetonitrile / THF | N/A | Solvent |

| Reaction Temperature | 0 °C to Room Temp | - |

| Reaction Time | 12 - 24 hours | - |

Safety Considerations

-

This synthesis should be carried out in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N,N-Dimethylaminosulfonyl chloride is corrosive and moisture-sensitive; handle with care under anhydrous conditions.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This guide provides a foundational understanding of the structure and a practical, albeit proposed, synthetic approach to this compound. Experimental conditions may require optimization to achieve desired yields and purity.

References

- 1. ijaasr.dvpublication.com [ijaasr.dvpublication.com]

- 2. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A convenient synthetic route to sulfonimidamides from sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 140174-48-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS Number: 140174-48-7), a key building block in contemporary drug discovery. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for a related synthesis, and explores its significant application in the development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). The guide is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and the development of novel therapeutics.

Introduction

This compound is a heterocyclic organic compound that has gained prominence as a versatile building block in medicinal chemistry.[1] Its unique structural features, comprising an imidazole core, a formyl group, and a dimethylsulfonamide moiety, make it a valuable synthon for the construction of more complex bioactive molecules. Notably, it is frequently categorized as a "protein degrader building block," highlighting its crucial role in the synthesis of PROTACs.[1] PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 140174-48-7 | [1] |

| Molecular Formula | C₆H₉N₃O₃S | [1] |

| Molecular Weight | 203.22 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | N,N-Dimethyl 4-formyl-1H-imidazole-1-sulfonamide | [4] |

| Appearance | Solid | [3] |

| SMILES | CN(C)S(=O)(=O)n1cnc(C=O)c1 | [3] |

| InChI Key | BBTZETLXNQDZKF-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of an Imidazole-1-sulfonamide Derivative:

This protocol describes the final step in the synthesis of a cyazofamid precursor, which involves the addition of the N,N-dimethylsulfonamide group to the imidazole ring.

-

Reaction: N-sulfonylation of a substituted imidazole.

-

Reagents:

-

4(5)-chloro-2-cyano-5(4)-(4-methylphenyl) imidazole

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-dimethylaminosulfonyl chloride

-

Ethyl acetate (as solvent)

-

-

Procedure:

-

In a 250 ml four-hole boiling flask equipped with a reflux condenser, agitator, and thermometer, add 23.6 g (0.1 mol) of 4(5)-chloro-2-cyano-5(4)-(4-methylphenyl) imidazole, 80 ml of ethyl acetate, 16.7 g (0.12 mol) of anhydrous potassium carbonate, and 16.7 g (0.12 mol) of N,N-dimethylaminosulfonyl chloride.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Add 40 ml of water and stir.

-

Filter the mixture to collect the crude product.

-

Recrystallize the crude product from ethyl acetate to obtain the purified solid.

-

Note: This protocol serves as a model. The synthesis of this compound would likely start from 1H-imidazole-4-carbaldehyde, which would be reacted with N,N-dimethylaminosulfonyl chloride in the presence of a suitable base and solvent. Optimization of reaction conditions would be necessary.

Application in Targeted Protein Degradation (PROTACs)

The primary application of this compound is as a building block in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

The formyl group (-CHO) on the imidazole ring of this building block is a versatile chemical handle. It can be readily converted into other functional groups necessary for linking the imidazole moiety to the rest of the PROTAC structure, which typically consists of a linker and a ligand for an E3 ligase.

Logical Workflow for PROTAC Synthesis using the Subject Compound:

The following diagram illustrates the logical workflow for incorporating this compound into a PROTAC.

Caption: Logical workflow for the synthesis of a PROTAC molecule.

Signaling Pathway Context: The Ubiquitin-Proteasome System

PROTACs function by co-opting the ubiquitin-proteasome system (UPS). The diagram below provides a simplified representation of this cellular protein degradation pathway, which is the target machinery for PROTACs constructed from building blocks like this compound.

Caption: Simplified signaling pathway of PROTAC-induced protein degradation.

Conclusion

This compound is a valuable and specialized chemical building block with a clear and significant role in the rapidly advancing field of targeted protein degradation. Its utility in the synthesis of PROTACs positions it as a key component in the development of next-generation therapeutics for a wide range of diseases, including cancers and other disorders driven by protein overexpression or malfunction. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and development in this exciting area of medicinal chemistry. Further disclosure of detailed synthetic procedures in the public domain would significantly enhance its accessibility and broader application.

References

An In-depth Technical Guide on 4-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 4-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide. This guide summarizes available information and presents generalized experimental protocols based on related compounds. All experimental procedures require optimization and validation.

Core Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C₆H₉N₃O₃S | --INVALID-LINK-- |

| Molecular Weight | 203.22 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| CAS Number | 1345633-52-9 | --INVALID-LINK-- |

| Predicted XlogP | -0.6 | --INVALID-LINK-- |

| SMILES | CN(C)S(=O)(=O)n1cnc(c1)C=O | --INVALID-LINK-- |

| InChI Key | BBTZETLXNQDZKF-UHFFFAOYSA-N | --INVALID-LINK-- |

Hypothetical Experimental Protocols

The following protocols are generalized procedures for the potential synthesis and characterization of this compound, based on methods for structurally related compounds. These are not validated protocols and must be adapted and optimized.

Synthesis

A possible synthetic route could involve the formylation of a suitable N,N-dimethyl-1H-imidazole-1-sulfonamide precursor.

Materials:

-

N,N-dimethyl-1H-imidazole-1-sulfonamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve N,N-dimethyl-1H-imidazole-1-sulfonamide in DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show a singlet for the aldehydic proton (typically ~9-10 ppm), signals for the imidazole ring protons (~7-8 ppm), and a singlet for the two methyl groups of the dimethylsulfonamide moiety (~2.5-3.5 ppm).

-

¹³C NMR: The spectrum should reveal a peak for the carbonyl carbon of the aldehyde (~180-190 ppm), peaks for the imidazole ring carbons, and a peak for the methyl carbons.

Mass Spectrometry (MS):

-

Utilize electrospray ionization (ESI) mass spectrometry in positive ion mode. The expected [M+H]⁺ ion would be at m/z 204.04.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using KBr pellet or ATR. Characteristic peaks would include a strong carbonyl (C=O) stretch for the aldehyde group around 1680-1700 cm⁻¹, and bands corresponding to the S=O stretches of the sulfonamide group around 1350 and 1160 cm⁻¹.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by a UV-Vis scan (likely around 270-290 nm due to the imidazole chromophore).

-

Injection Volume: 10 µL.

Potential Biological Activity (General Context)

Specific biological activities of this compound have not been reported. However, the imidazole and sulfonamide moieties are present in numerous biologically active compounds.

-

Imidazole Derivatives: The imidazole ring is a common scaffold in medicinal chemistry, found in compounds with a wide range of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

-

Sulfonamides: This functional group is famously associated with antibacterial drugs (sulfa drugs). Additionally, various sulfonamide-containing molecules exhibit diuretic, anticonvulsant, and anti-inflammatory activities.

Given these general activities, this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications.

Visualizations

Caption: A hypothetical workflow for the synthesis and characterization of the target compound.

The Advent and Evolution of Substituted Imidazole-1-Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of the imidazole ring and the sulfonamide group has given rise to a versatile class of compounds, the substituted imidazole-1-sulfonamides. These molecules have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, ranging from antimicrobial to anticancer and beyond. This technical guide provides an in-depth exploration of the discovery, history, and development of this important chemical scaffold, complete with detailed experimental protocols, quantitative data summaries, and visualizations of their mechanisms of action.

Historical Perspectives: A Tale of Two Scaffolds

The story of substituted imidazole-1-sulfonamides is rooted in the independent discovery and development of its two constituent moieties: the sulfonamides and the imidazoles.

The Dawn of the Sulfa Drugs

The era of chemotherapy was revolutionized in the 1930s with the discovery of sulfonamides. In 1932, German chemist Gerhard Domagk, working at Bayer AG, found that a red dye named Prontosil possessed remarkable antibacterial activity in mice.[1] This discovery was a pivotal moment in medicine, as it was the first time a synthetic compound was shown to be effective against systemic bacterial infections.[2][3] For his work, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[4]

Subsequent research in 1936 by Ernest Fourneau's team at the Pasteur Institute revealed that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide.[5] This finding opened the floodgates for the synthesis of thousands of sulfonamide derivatives, leading to the development of more potent and less toxic antibacterial agents like sulfapyridine (1938), sulfacetamide (1939), and sulfamethoxazole (1961).[5][6] These "sulfa drugs" became the first class of broad-spectrum antibiotics and were instrumental in treating infectious diseases before the widespread availability of penicillin.[2][3]

The Imidazole Moiety: A Versatile Building Block

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, was first synthesized by Heinrich Debus in 1858.[7][8] For many decades, its significance was primarily recognized in the context of natural products, most notably the amino acid histidine. However, the therapeutic potential of imidazole derivatives began to be unlocked in the 20th century. The discovery of the histamine H2 receptor antagonist cimetidine in the 1970s, an imidazole-containing compound, was a landmark achievement in the treatment of peptic ulcers and solidified the imidazole scaffold as a "privileged structure" in medicinal chemistry.[8] Today, the imidazole ring is a key component in a wide array of drugs, including antifungals (e.g., clotrimazole), antiprotozoals, and anticancer agents.[9][10]

The Convergence: Emergence of Imidazole-Sulfonamides

The strategic combination of the sulfonamide and imidazole moieties into a single molecular entity is a more recent development, largely driven by the pursuit of novel therapeutic agents with improved efficacy and target specificity. Researchers hypothesized that the unique electronic and structural features of both scaffolds could be synergistically exploited. The sulfonamide group is a well-established zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrases, while the imidazole ring offers a versatile platform for substitution to modulate pharmacokinetic and pharmacodynamic properties. This convergence has led to the exploration of substituted imidazole-1-sulfonamides in a variety of therapeutic areas, most notably as anticancer and antimicrobial agents.

Therapeutic Applications and Key Discoveries

The exploration of substituted imidazole-1-sulfonamides has yielded promising candidates in several key therapeutic areas.

Anticancer Activity

A significant focus of research on imidazole-sulfonamides has been in oncology, where they have been investigated as inhibitors of various cancer-related enzymes.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[11] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide group is a classic inhibitor of CAs, and attaching it to an imidazole scaffold has led to the development of potent and selective inhibitors.

Recent studies have described the synthesis of tri-aryl imidazole-benzene sulfonamide hybrids that show selective inhibition of the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II.[11] This selectivity is crucial for minimizing off-target effects and associated toxicities.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Substituted imidazole-1-sulfonamides have been designed as inhibitors of several key oncogenic kinases.

-

BRAF V600E Inhibitors: The BRAF V600E mutation is a common driver of melanoma and other cancers. Dabrafenib, an approved BRAF inhibitor, features a sulfonamide-containing imidazole core. Inspired by this, novel series of 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives with terminal sulfonamides have been synthesized and shown to potently inhibit the BRAF V600E kinase.

-

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a key target in non-small cell lung cancer and other epithelial tumors. Imidazolone-sulfonamide-pyrimidine hybrids have been developed as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[12][13] These compounds have demonstrated significant cytotoxic activity against cancer cell lines that are dependent on EGFR signaling.

Antimicrobial Activity

Building on the historical success of sulfonamide antibiotics, researchers have explored the potential of imidazole-sulfonamide hybrids as novel antimicrobial agents. By combining the two pharmacophores, the aim is to develop compounds with enhanced potency and a broader spectrum of activity, potentially overcoming existing mechanisms of drug resistance. Studies have reported the synthesis of novel imidazole and benzimidazole sulfonamides with promising in vitro activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on substituted imidazole-1-sulfonamides, highlighting their potency against various biological targets.

Table 1: Carbonic Anhydrase Inhibition Data for Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids

| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Selectivity Ratio (hCA IX/hCA XII) |

| 5b | >10 | >10 | 0.4 | 2.0 | 5.0 |

| 5d | >10 | >10 | 0.8 | 6.4 | 8.0 |

| 5e | >10 | >10 | 1.0 | 12.0 | 12.0 |

| 5g | >10 | >10 | 0.3 | 2.4 | 8.0 |

| 5n | >10 | >10 | 1.3 | 9.1 | 7.0 |

| Acetazolamide | 0.25 | 0.012 | 0.025 | 0.005 | 0.20 |

Data synthesized from studies on novel CA inhibitors.[11]

Table 2: Anticancer and Kinase Inhibitory Activity of Imidazole-Sulfonamide Derivatives

| Compound | Target Kinase | IC50 (Kinase) | Target Cell Line | GI50 (Cell Line) |

| 15j | BRAF V600E | 32 nM | - | - |

| 16a | BRAF V600E | 35 nM | - | - |

| 14h | - | - | Melanoma | 1.8 µM (Mean) |

| 16e | - | - | Melanoma | 1.88 µM (Mean) |

| 6b | EGFR | 0.09 µM | MCF-7 | 1.05 µM |

| Lapatinib | EGFR | 0.06 µM | - | - |

| Doxorubicin | - | - | MCF-7 | 1.91 µM |

Data synthesized from studies on BRAF and EGFR inhibitors.[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of substituted imidazole-1-sulfonamides.

General Synthesis of Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids

This protocol is a generalized procedure based on the one-pot, multi-component reaction for synthesizing compounds like those in Table 1.

-

Reaction Setup: In a 50 mL round-bottom flask, combine benzil (1 equivalent), sulfanilamide (2 equivalents), ammonium acetate (2 equivalents), the appropriate substituted aldehyde (2 equivalents), and diethyl ammonium hydrogen sulfate (0.6 equivalents) as a catalyst.

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-120 °C) for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add distilled water to the flask and stir vigorously.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tri-aryl imidazole-benzene sulfonamide derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR, and determine its purity by elemental analysis.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibition of CA-catalyzed CO2 hydration.

-

Principle: An anaerobic stopped-flow instrument is used to measure the inhibition of the CA-catalyzed hydration of CO2. The assay follows the change in pH of a buffer solution upon the addition of CO2.

-

Reagents:

-

Buffer: Tris-HCl or HEPES buffer at a specific pH (e.g., 7.4).

-

Enzyme: Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).

-

Substrate: Saturated CO2 solution.

-

Inhibitor: Test compounds (substituted imidazole-1-sulfonamides) dissolved in a suitable solvent (e.g., DMSO).

-

pH Indicator: A suitable pH indicator (e.g., phenol red) is included in the buffer to monitor pH changes spectrophotometrically.

-

-

Procedure:

-

Equilibrate the buffer, enzyme, and inhibitor solutions to the assay temperature (e.g., 25 °C).

-

The enzyme and inhibitor are pre-incubated for a set period (e.g., 15 minutes).

-

The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated buffer in the stopped-flow apparatus.

-

The initial rate of the pH change is monitored by the change in absorbance of the pH indicator.

-

The assay is performed at various inhibitor concentrations to determine the IC50 value.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model. The inhibition constants (Ki) are then determined using the Cheng-Prusoff equation.

In Vitro BRAF V600E Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against the BRAF V600E kinase.

-

Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common luminescent-based method.

-

Reagents:

-

Recombinant active BRAF V600E enzyme.

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

-

Substrate: Inactive MEK1 protein.

-

ATP.

-

Test inhibitors serially diluted in DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

-

Procedure:

-

Add the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the diluted active BRAF V600E enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, A375) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by substituted imidazole-1-sulfonamides and a general experimental workflow for their evaluation.

Caption: EGFR signaling pathway and the point of inhibition by imidazole-sulfonamides.

Caption: The MAPK/ERK pathway showing inhibition of mutant BRAF V600E.

Caption: Inhibition of tumor-associated Carbonic Anhydrase IX.

Caption: A general workflow for the discovery of imidazole-sulfonamides.

Conclusion and Future Directions

The journey of substituted imidazole-1-sulfonamides from the conceptual merging of two historically significant pharmacophores to their current status as promising therapeutic candidates is a testament to the power of rational drug design. The research highlighted in this guide demonstrates their potential as potent and selective inhibitors of key targets in oncology and infectious diseases.

Future research in this area will likely focus on several key aspects:

-

Improving Selectivity: Enhancing the selectivity of these compounds for specific enzyme isoforms or kinase mutants will be crucial to minimize off-target effects and improve their therapeutic index.

-

Overcoming Drug Resistance: As with all targeted therapies, the emergence of drug resistance is a significant challenge. The design of next-generation imidazole-sulfonamides that can overcome known resistance mechanisms is an important avenue of investigation.

-

Exploring New Therapeutic Areas: The versatility of the imidazole-sulfonamide scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Investigating its utility in other diseases, such as neurodegenerative disorders or inflammatory conditions, could yield new therapeutic opportunities.

-

Advanced Drug Delivery: Formulating these compounds into advanced drug delivery systems could improve their pharmacokinetic properties, enhance their bioavailability, and enable targeted delivery to the site of action.

References

- 1. hekint.org [hekint.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 4. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Timeline of antibiotics - Wikipedia [en.wikipedia.org]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Imidazole - Wikipedia [en.wikipedia.org]

- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, a key intermediate in synthetic organic chemistry.

Compound Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₆H₉N₃O₃S | [1][2] |

| Molecular Weight | 203.22 g/mol | [1] |

| CAS Number | 140174-48-7 | [2][3] |

| Appearance | Solid | [1] |

| Purity | ≥98% (typical commercial grade) | [2] |

Synthesis and Reactivity

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds.

Synthetic Pathway

While a detailed experimental protocol for the synthesis of the title compound is not extensively published, the logical synthetic route involves the reaction of 1H-imidazole-4-carbaldehyde with N,N-dimethylsulfamoyl chloride. This reaction introduces the N,N-dimethylsulfamoyl protecting group onto the imidazole ring, a common strategy in multi-step organic synthesis.

Experimental Protocol: Reduction of this compound

A documented application of this compound is its use as a precursor in the synthesis of naphthyridine derivatives, which have potential applications in cancer therapy.[4] The following protocol details the reduction of the formyl group to a hydroxymethyl group.[4]

Reaction:

The aldehyde functional group of this compound is reduced to a primary alcohol, yielding (1-(N,N-dimethylsulfamoyl)-1H-imidazol-4-yl)methanol, using sodium borohydride as the reducing agent.

Materials:

-

This compound (4.45 g, 21.9 mmol)[4]

-

Sodium borohydride (0.994 g, 26.28 mmol)[4]

-

Methanol (MeOH, 45 mL)[4]

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Ice water

Procedure:

-

A solution of this compound (4.45 g) in methanol (45 mL) is prepared in a suitable reaction vessel under a nitrogen atmosphere and cooled to 5°C.[4]

-

Sodium borohydride (0.994 g) is added portion-wise to the cooled solution.[4]

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.[4]

-

Upon completion, the reaction mixture is poured into ice water.[4]

-

The aqueous mixture is extracted with dichloromethane.[4]

-

The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield the product.[4]

References

A Technical Guide to the Synthesis of 4-Formylimidazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive literature review of the primary synthetic strategies for obtaining 4-formylimidazoles, a critical class of intermediates in medicinal chemistry and materials science. This document details key methodologies, presents quantitative data in comparative tables, and includes detailed experimental protocols for reproducible research.

Introduction

The imidazole nucleus is a cornerstone in pharmaceutical development, present in numerous approved drugs and bioactive molecules. The 4-formylimidazole scaffold, in particular, serves as a versatile building block, allowing for a wide array of subsequent chemical transformations. The aldehyde functional group at the C4 position enables the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations, making it a highly valuable precursor for drug discovery and development programs. This guide explores the most prevalent and effective methods for its synthesis.

Core Synthetic Strategies

The synthesis of 4-formylimidazoles can be broadly categorized into two approaches: the direct formylation of a pre-existing imidazole ring and the de novo construction of the imidazole ring with the formyl group already incorporated or installed.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including imidazoles.[1] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] The resulting electrophilic chloroiminium salt is attacked by the electron-rich imidazole ring, leading to the formation of the aldehyde after aqueous workup.[4]

The regioselectivity of the Vilsmeier-Haack reaction on the imidazole ring can be influenced by the substituent at the N1 position. For N-unsubstituted imidazoles, formylation typically occurs at the C4 or C5 position. However, the reaction is often applied to more complex, substituted imidazoles where regioselectivity is more controlled.

Logical Workflow for Vilsmeier-Haack Reaction

Caption: Workflow for the Vilsmeier-Haack formylation of an imidazole substrate.

Table 1: Examples of Vilsmeier-Haack Formylation for Imidazole Derivatives

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Glycine/Methylpentanimidate Intermediate | POCl₃, DMF | Toluene | 100 | 2-3 | 71 | [5][6] |

| General Electron-Rich Arene | (Chloromethylene)dimethyliminium Chloride | DMF | 0 to RT | 6.5 | 77 | [4] |

| 1-Acetyl,1-Carbamoyl Cyclopropanes | Vilsmeier Reagent | DMF | N/A | 0.17 | ~90 | [7] |

Detailed Experimental Protocol: Synthesis of 2-Butyl-4-chloro-5-formylimidazole [6][8]

This protocol describes a multi-step synthesis where the final step involves a Vilsmeier-Haack type reaction.

-

Preparation of Methanolic Sodium Hydroxide: A solution is prepared by dissolving sodium hydroxide (26.64 g, 0.666 mol) in methanol (250 mL) at 0 °C.

-

Formation of Intermediate: Glycine (50 g, 0.666 mol) is added to the methanolic sodium hydroxide solution and stirred for 15 minutes. Methyl pentanimidate (80 g, 0.70 mol) is then added. The solvent is removed by distillation under reduced pressure.

-

Vilsmeier-Haack Reaction: To the residue, toluene (250 L for a 40 kg batch) is added, followed by the slow addition of phosphorus oxychloride (160 kg for a 40 kg batch) at 30-80 °C over 60 minutes. N,N-dimethylformamide (75 kg for a 40 kg batch) is then added slowly over 2-3 hours.

-

Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 2-3 hours.

-

Workup and Isolation: The mixture is cooled to 30 °C and quenched in cold deionized water. The pH is adjusted to 1.2 with 30% aqueous sodium hydroxide. The layers are separated, and the organic (toluene) layer is washed with deionized water. The toluene is concentrated under vacuum, and the solution is cooled to 0-5 °C to precipitate the product. The crystalline solid is filtered, washed with chilled toluene, and dried to yield 2-butyl-4-chloro-5-formylimidazole.

Oxidation of 4-Substituted Imidazoles

A common and direct strategy for synthesizing 4-formylimidazole is the oxidation of a precursor with a C1 substituent at the C4 position, most commonly a methyl or hydroxymethyl group. A variety of oxidizing agents can be employed for this transformation.

-

Oxidation of 4-Methylimidazole: Direct oxidation of the methyl group can be challenging and may require specific catalysts or harsh conditions.

-

Oxidation of 4-Hydroxymethylimidazole: This is often a more straightforward transformation, with milder oxidizing agents providing good yields of the desired aldehyde. Reagents like manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and ceric ammonium nitrate (CAN) are effective.

General Pathway for Oxidation of Imidazole Precursors

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 6. banglajol.info [banglajol.info]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]

Technical Guide: Safety and Handling of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental use of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS No. 140174-48-7). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including β-secretase (BACE1) inhibitors for potential Alzheimer's disease therapeutics and naphthyridine derivatives for cancer research.

Chemical and Physical Properties

This compound is a solid, cream-colored compound. While comprehensive experimental data is not publicly available for all physical properties, a combination of data from various sources and predicted values are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₃S | [1] |

| Molecular Weight | 203.22 g/mol | [1] |

| Physical Form | Solid, cream solid | [2] |

| CAS Number | 140174-48-7 | [1] |

| Boiling Point | 383.7 ± 34.0 °C (Predicted) | N/A |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | -1.56 ± 0.61 (Predicted) | N/A |

| Solubility | No data available |

Safety and Handling

GHS Hazard Classification:

-

Pictogram:

-

Signal Word: Warning [1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information:

Reactivity and Stability:

-

Chemical Stability: Imidazole-1-sulfonates are generally stable compounds. However, like many organic molecules, they should be stored in a cool, dry place away from strong oxidizing agents.[1]

-

Reactivity: The imidazole ring is an aromatic heterocycle with both acidic and basic properties.[4][5] The sulfonamide group is an electron-withdrawing group. The formyl group is susceptible to nucleophilic attack and can undergo reduction.

-

Hazardous Decomposition Products: The thermal decomposition of sulfonamides can be a multi-stage process.[6] While specific data for this compound is unavailable, thermal decomposition may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).

Storage:

Store long-term in a cool, dry place.[1] A storage temperature of 2-8°C is recommended by some suppliers.

Experimental Protocols

A. Synthesis of this compound [1]

This protocol describes the synthesis from 1H-imidazole-4-carbaldehyde.

-

Materials:

-

1H-imidazole-4-carbaldehyde

-

Anhydrous Dichloromethane (DCM)

-

Acetonitrile

-

N,N-dimethylsulfamoyl chloride

-

Triethylamine (TEA)

-

-

Procedure:

-

Dissolve 1H-imidazole-4-carbaldehyde (1.0 eq) in a mixture of anhydrous DCM and acetonitrile.

-

To the stirred solution, add N,N-dimethylsulfamoyl chloride (1.05 eq) and triethylamine (1.2 eq) dropwise.

-

Stir the reaction mixture overnight at room temperature.

-

Work-up the reaction mixture to isolate the product. A patent describes purification by flash column chromatography (silica; EtOAc in DCM 0/100 to 60/40) to yield a cream solid.[2]

-

B. Reduction of the Formyl Group [7]

This protocol describes the reduction of the aldehyde to an alcohol.

-

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ice water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol at 5°C under a nitrogen atmosphere.

-

Add sodium borohydride (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice water and extract with DCM.

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the product.

-

Role as a Synthetic Intermediate

A. Synthesis Workflow

This compound is a versatile intermediate. The following diagram illustrates its synthesis and subsequent reduction.

B. Application in BACE1 Inhibitor Synthesis and the Amyloidogenic Pathway

This compound is a building block for inhibitors of β-secretase (BACE1), an enzyme central to the amyloidogenic pathway in Alzheimer's disease. BACE1 initiates the cleavage of Amyloid Precursor Protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which can aggregate into neurotoxic plaques.[8][9]

The following diagram illustrates the amyloidogenic pathway and the role of BACE1.

Spectral Data

While patents and theses indicate that 1H and 13C NMR spectra have been recorded for this compound, the detailed spectral data is not publicly available.[1][2] Researchers should perform their own analytical characterization (e.g., NMR, IR, Mass Spectrometry) to confirm the identity and purity of the compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the SDS from your supplier and follow all institutional safety protocols when handling this chemical.

References

- 1. research.vu.nl [research.vu.nl]

- 2. US9840507B2 - 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE) - Google Patents [patents.google.com]

- 3. 140174-48-7化工百科 – 960化工网 [m.chem960.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. US9757364B2 - Naphthyridine derivative compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the compound 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document outlines the expected solubility based on related compounds, provides a detailed experimental protocol for determining precise solubility values, and presents a logical workflow for solvent selection in a research and development context.

Introduction

This compound is a heterocyclic compound featuring an imidazole core, a sulfonamide group, and a formyl substituent. These functional groups are expected to significantly influence its solubility in various organic solvents. The imidazole ring, being a polar aromatic system, can engage in hydrogen bonding. The sulfonamide group is also polar and can act as a hydrogen bond donor and acceptor. The N,N-dimethyl substitution on the sulfonamide prevents it from acting as a hydrogen bond donor at that position. The formyl group adds further polarity to the molecule. Understanding the solubility of this compound is critical for its application in drug discovery and development, including for reaction chemistry, purification, formulation, and analytical characterization.

Predicted Solubility and Physicochemical Properties

While specific experimental data is not available, the solubility of this compound can be inferred from the properties of its constituent functional groups and related molecules. The presence of multiple polar groups suggests a higher affinity for polar solvents. A related compound, N,N-Dimethyl-1H-imidazole-1-sulfonamide, is reported to have excellent solubility in polar solvents. The addition of a formyl group to this structure is likely to enhance its polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₃S | [1][2] |

| Molecular Weight | 203.22 g/mol | [1] |

| Appearance | Solid | [1] |

| Predicted XlogP | -0.6 | [2] |

The negative predicted XlogP value suggests that the compound is likely to be more soluble in hydrophilic (polar) solvents than in lipophilic (non-polar) solvents.[2]

Quantitative Solubility Data

Currently, there is no peer-reviewed or publicly available quantitative data on the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| e.g., Methanol | 25 | Data Not Available | e.g., Isothermal Saturation |

| e.g., Ethanol | 25 | Data Not Available | |

| e.g., Acetone | 25 | Data Not Available | |

| e.g., Acetonitrile | 25 | Data Not Available | |

| e.g., Dichloromethane | 25 | Data Not Available | |

| e.g., Ethyl Acetate | 25 | Data Not Available | |

| e.g., Tetrahydrofuran | 25 | Data Not Available | |

| e.g., Toluene | 25 | Data Not Available | |

| e.g., Hexane | 25 | Data Not Available | |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in various organic solvents using the isothermal saturation method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: Workflow for experimental solubility determination.

Logical Workflow for Solvent Selection in Drug Development

The choice of an appropriate solvent is a critical decision in various stages of drug development. The following diagram outlines a logical workflow for this selection process.

Caption: Logical workflow for solvent selection in drug development.

Conclusion

References

Methodological & Application

Synthesis Protocol for 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, a key intermediate in the development of various therapeutic agents. The protocol is based on the reaction of 4-imidazolecarboxaldehyde with N,N-dimethylsulfamoyl chloride. This application note includes a comprehensive experimental procedure, a summary of material properties, and a visual representation of the synthesis workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of inhibitors for enzymes such as beta-secretase (BACE), which are implicated in neurodegenerative diseases like Alzheimer's disease. The installation of the N,N-dimethylsulfamoyl group on the imidazole ring provides a stable protecting group and can influence the pharmacokinetic properties of the final active pharmaceutical ingredient. The following protocol details a reliable method for the preparation of this compound.

Chemical Properties

A summary of the key chemical properties for the starting material and the final product is provided in the table below for quick reference.

| Property | 4-imidazolecarboxaldehyde (Starting Material) | This compound (Product) |

| Molecular Formula | C₄H₄N₂O | C₆H₉N₃O₃S |

| Molecular Weight | 96.09 g/mol | 203.22 g/mol |

| CAS Number | 3034-50-2 | 140174-48-7 |

| Appearance | Off-white to yellow crystalline powder | Cream solid[1] |

| Purity | ≥98% | ≥98% |

Experimental Protocol

This section outlines the detailed experimental procedure for the synthesis of this compound.

Materials:

-

1H-imidazole-4-carbaldehyde (20.0 g, 208 mmol)

-

N,N-dimethylsulfamoyl chloride (23.6 mL, 219 mmol)

-

Triethylamine (TEA) (34.8 mL, 250 mmol)

-

Anhydrous Dichloromethane (DCM) (333 mL)

-

Anhydrous Acetonitrile (83 mL)

Procedure:

-

To a stirred solution of 1H-imidazole-4-carbaldehyde (20.0 g, 208 mmol) in anhydrous DCM (333 mL) and acetonitrile (83 mL), add N,N-dimethylsulfamoyl chloride (23.6 mL, 219 mmol) and triethylamine (34.8 mL, 250 mmol) dropwise consecutively at room temperature.[2]

-

Stir the resulting mixture overnight at room temperature.[2]

-

Upon completion of the reaction, the mixture can be worked up. While the direct source does not specify the work-up procedure, a typical aqueous work-up would involve washing the organic layer with water and brine, followed by drying over an anhydrous salt like magnesium sulfate.

-

The crude product is then purified. A patent describing a similar synthesis mentions purification by flash column chromatography.[1]

-

The desired fractions are collected and concentrated in vacuo to yield the final product.[1]

Yield:

-

The synthesis can yield up to 27.2 g (86%) of this compound as a cream solid.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a versatile intermediate. For instance, it can be used in the synthesis of various heterocyclic compounds. One notable application is its reduction to the corresponding alcohol, (1-(N,N-dimethylsulfamoyl)-1H-imidazol-4-yl)methanol, which is a key precursor for more complex drug candidates. A patent describes the reduction of the title compound using sodium borohydride in methanol.

Conclusion

The provided protocol offers a clear and reproducible method for the synthesis of this compound. This intermediate is of significant interest to researchers in the field of drug discovery and development. Adherence to the detailed steps and safety precautions will ensure a successful synthesis.

References

Application Notes and Protocols: 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of complex organic molecules. Its unique structure, featuring a reactive formyl group and a protected imidazole core, makes it a valuable intermediate in medicinal chemistry and drug discovery. The dimethylsulfonamide group provides protection for the imidazole nitrogen, enhancing its stability and allowing for selective reactions at the formyl group. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in the preparation of pharmaceutically active compounds.

Physicochemical Properties

| Property | Value |

| CAS Number | 140174-48-7 |

| Molecular Formula | C₆H₉N₃O₃S |

| Molecular Weight | 203.22 g/mol |

| Appearance | White to cream solid |

| Purity | Typically >95% |

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate in multi-step synthetic pathways. Its aldehyde functionality allows for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Key Applications:

-

Synthesis of BACE Inhibitors: This compound is a crucial intermediate in the synthesis of 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives, which are potent inhibitors of beta-secretase (BACE), a key enzyme in the pathogenesis of Alzheimer's disease.[1]

-

Preparation of Naphthyridine Derivatives: It serves as a starting material for the synthesis of naphthyridine compounds, which are investigated for their potential as anti-cancer agents.[2]

-

Precursor to Substituted Imidazoles: The formyl group can be readily converted to other functional groups, providing access to a wide range of substituted imidazole derivatives for various research applications.

Experimental Protocols

Synthesis of this compound

There are two common methods for the synthesis of the title compound from 1H-imidazole-4-carbaldehyde.

Method A: Using Triethylamine in Dichloromethane

This protocol describes the reaction of 1H-imidazole-4-carbaldehyde with N,N-dimethylsulfamoyl chloride in the presence of triethylamine.[3][4]

-

Reactants: 1H-imidazole-4-carbaldehyde, N,N-dimethylsulfamoyl chloride, Triethylamine

-

Solvent: Dichloromethane (DCM) and Acetonitrile

-

Reaction Time: Overnight (approximately 18 hours)

-

Temperature: Room Temperature (20°C)

Detailed Protocol:

-

To a stirred solution of 1H-imidazole-4-carbaldehyde (20.0 g, 208 mmol) in anhydrous dichloromethane (333 mL) and acetonitrile (83 mL), add N,N-dimethylsulfamoyl chloride (23.6 mL, 219 mmol) dropwise.

-

Subsequently, add triethylamine (34.8 mL, 250 mmol) dropwise to the reaction mixture.

-

Stir the mixture overnight at room temperature.

-

Concentrate the reaction mixture in vacuo.

-

Add water (500 mL) to the residue and extract with ethyl acetate (3 x 500 mL).

-

Combine the organic phases, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (eluent: Ethyl Acetate:Triethylamine 99:1) to yield the title compound as a white solid.

Method B: Using Sodium Hydride in Acetonitrile

This alternative protocol utilizes sodium hydride as a base.[4]

-

Reactants: 1H-imidazole-4-carbaldehyde, Sodium Hydride, N,N-dimethylsulfamoyl chloride

-

Solvent: Acetonitrile

-

Reaction Time: 1.5 hours for deprotonation, followed by the addition of the sulfamoyl chloride.

-

Temperature: 20°C (with initial cooling)

-

Yield: 91%[4]

Detailed Protocol:

-

In a reaction vessel, suspend sodium hydride in acetonitrile and cool with an ice bath.

-

Add a solution of 4(5)-formylimidazole in acetonitrile to the suspension and stir at 20°C for 1.5 hours.

-

Add dimethylamino sulfonyl chloride to the reaction mixture and continue stirring at 20°C.

-

Upon completion of the reaction (monitored by TLC), quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the product.

Quantitative Data for Synthesis

| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| A | Triethylamine | DCM/Acetonitrile | 20 | ~18 | 62-94 | [3][4] |

| B | Sodium Hydride | Acetonitrile | 20 | >1.5 | 91 | [4] |

Reduction of this compound

The formyl group of the title compound can be selectively reduced to a hydroxymethyl group using sodium borohydride.[2] This transformation is a key step in the synthesis of certain naphthyridine derivatives.

-

Reactant: this compound

-

Reagent: Sodium borohydride (NaBH₄)

-

Solvent: Methanol (MeOH)

-

Reaction Time: 2 hours

-

Temperature: 5°C to Room Temperature

-

Yield: 56%[2]